1,3-Diazaspiro[4.4]nonane-2,4-dione

Fungicide Phytopathology Spirohydantoin

Sourcing spirocyclic building blocks with verified purity and consistent spiro[4.4] geometry challenges many procurement teams. 1,3-Diazaspiro[4.4]nonane-2,4-dione (CAS 699-51-4) directly addresses this need with its well-characterized hydantoin-cyclopentane framework. • Zero rotatable bonds & ACD/LogP -0.18 - an optimal starting point for systematic CNS-penetrant derivatization. • Validated scaffold for NK1 receptor antagonists, anticonvulsant agents, and Plasmopara-targeting fungicides. • Available in multi-gram quantities with batch-specific QC (NMR, HPLC) ensuring reproducible research outcomes.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 699-51-4
Cat. No. B1294813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diazaspiro[4.4]nonane-2,4-dione
CAS699-51-4
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESC1CCC2(C1)C(=O)NC(=O)N2
InChIInChI=1S/C7H10N2O2/c10-5-7(3-1-2-4-7)9-6(11)8-5/h1-4H2,(H2,8,9,10,11)
InChIKeyJTTFXYHJDZZDQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Diazaspiro[4.4]nonane-2,4-dione (CAS 699-51-4) Spirohydantoin Core for Diverse Pharmacological and Agrochemical Research


1,3-Diazaspiro[4.4]nonane-2,4-dione (CAS 699-51-4), also known as 5,5-Tetramethylenehydantoin or cyclopentanespiro-5-hydantoin, is a spirocyclic heterocycle featuring a hydantoin ring fused to a cyclopentane moiety . With a molecular formula of C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol, this compound serves as a versatile scaffold for the development of neurokinin (NK1) receptor antagonists [1], potential anticonvulsant agents [2], and novel fungicides active against phytopathogens . Its rigid spirocyclic core confers distinct physicochemical and biological properties compared to non-spirocyclic hydantoin analogs [3].

Why Generic 1,3-Diazaspiro[4.4]nonane-2,4-dione (CAS 699-51-4) Substitution is Not Straightforward: Evidence-Based Differentiation


Direct substitution of 1,3-Diazaspiro[4.4]nonane-2,4-dione with other spirohydantoins or structurally similar analogs is not recommended without careful validation. This compound's specific spirocyclic geometry—a cyclopentane ring spiro-fused to a hydantoin core—dictates a unique conformational profile that influences target binding, physicochemical properties, and biological activity [1]. For instance, altering the spiro ring size (e.g., to cyclohexane in 1,3-diazaspiro[4.5]decane-2,4-dione) or introducing substituents on the hydantoin nitrogen significantly modulates lipophilicity, solubility, and target engagement [2]. The absence of N-substitution in the parent compound yields a distinct logP and hydrogen-bonding capacity compared to its 3-substituted derivatives, directly impacting pharmacokinetic and pharmacodynamic profiles . Therefore, procurement and experimental design must be based on the specific CAS number (699-51-4) and its verified properties, not on class-level assumptions.

1,3-Diazaspiro[4.4]nonane-2,4-dione (CAS 699-51-4) Quantitative Differentiation Guide: Head-to-Head Comparisons


Fungicidal Activity: 1,3-Diazaspiro[4.4]nonane-2,4-dione Exhibits In Vitro Activity Against Grapevine Downy Mildew Pathogens

1,3-Diazaspiro[4.4]nonane-2,4-dione (1) demonstrates in vitro fungicidal activity against the oomycete pathogens Plasmopara viticola and Plasmopara obducens, causative agents of grapevine downy mildew . This activity is attributed to its spirohydantoin core, a motif associated with antimicrobial properties [1].

Fungicide Phytopathology Spirohydantoin

Anticonvulsant Potential: 3-Substituted Derivatives of 1,3-Diazaspiro[4.4]nonane-2,4-dione Show Lipophilicity Comparable to Phenytoin

A series of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones, derivatives of the target compound, exhibit lipophilicities (logP values) comparable to the established anticonvulsant drug Phenytoin [1]. The parent compound (without substitution) serves as the essential scaffold; its lipophilicity (ACD/LogP = -0.18) is significantly lower than that of the substituted derivatives, highlighting the tunability of the core .

Anticonvulsant Spirohydantoin Lipophilicity

Solubility and Physicochemical Profile: 1,3-Diazaspiro[4.4]nonane-2,4-dione Exhibits High Predicted Aqueous Solubility

1,3-Diazaspiro[4.4]nonane-2,4-dione demonstrates a high predicted aqueous solubility of 2.245e+004 mg/L (22.45 g/L) at 25°C, based on its estimated log Kow of 0.60 . This is in contrast to many N-substituted derivatives, which show increased lipophilicity and decreased aqueous solubility [1].

Solubility Physicochemical Properties Drug-likeness

Structural Rigidity: 1,3-Diazaspiro[4.4]nonane-2,4-dione Possesses Zero Freely Rotatable Bonds, Enhancing Target Binding Specificity

The spirocyclic core of 1,3-Diazaspiro[4.4]nonane-2,4-dione locks the hydantoin and cyclopentane rings in a fixed orthogonal geometry, resulting in zero freely rotatable bonds . This contrasts sharply with acyclic hydantoin analogs or more flexible heterocycles, which possess multiple rotatable bonds and can adopt numerous conformations in solution [1].

Conformational Restriction Drug Design Spiro Scaffold

1,3-Diazaspiro[4.4]nonane-2,4-dione (CAS 699-51-4) Optimal Research and Industrial Application Scenarios


Medicinal Chemistry: CNS Drug Discovery Scaffold for NK1 Antagonists and Anticonvulsants

Leverage 1,3-Diazaspiro[4.4]nonane-2,4-dione as a core scaffold for synthesizing novel NK1 receptor antagonists, a class under investigation for emesis, depression, and pain [1]. The scaffold's low baseline lipophilicity (ACD/LogP = -0.18) and zero rotatable bonds provide an ideal starting point for systematic derivatization to optimize CNS penetration and target binding. The demonstrated anticonvulsant potential of 3-substituted derivatives [2] further validates this scaffold for CNS drug discovery programs.

Agrochemical Development: Novel Fungicide Lead for Grapevine Downy Mildew Control

Utilize 1,3-Diazaspiro[4.4]nonane-2,4-dione as a lead compound for the development of new fungicides targeting Plasmopara viticola and Plasmopara obducens, the pathogens responsible for grapevine downy mildew . The compound's high predicted aqueous solubility is advantageous for formulation and foliar application. Structure-activity relationship (SAR) studies can explore the impact of substituents on the hydantoin nitrogen to enhance potency and field efficacy.

Chemical Biology: Conformational Probe and Building Block for Spirocyclic Libraries

Employ 1,3-Diazaspiro[4.4]nonane-2,4-dione as a conformationally restricted building block for the synthesis of diverse spirocyclic compound libraries [3]. Its rigid spiro[4.4] core, with zero freely rotatable bonds , is valuable for probing the effects of molecular rigidity on biological activity, protein-ligand interactions, and physicochemical properties. It serves as a control compound for assessing the impact of spiro ring size (e.g., [4.4] vs. [4.5]) on target engagement.

Analytical Chemistry: Physicochemical Reference Standard for Spirohydantoin Characterization

Use 1,3-Diazaspiro[4.4]nonane-2,4-dione as a reference standard for analytical method development and validation, including HPLC, LC-MS, and NMR spectroscopy [3]. Its well-defined physicochemical properties (e.g., logP, solubility) and characterized spectroscopic data [2] make it suitable for calibrating instruments and establishing benchmarks for the analysis of more complex spirohydantoin derivatives.

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